![molecular formula C15H19ClN2O3 B2364834 2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2061765-87-3](/img/structure/B2364834.png)
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is an impurity of Bilastine , which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Molecular Structure Analysis
The molecular formula of the related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is C16H24ClN3O .Physical And Chemical Properties Analysis
The related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” has a molecular weight of 309.83426 . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Antihistamine Research
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride and its derivatives have been explored for their antihistamine properties. A study by Abou-Gharbia et al. (1995) highlighted the synthesis of similar compounds demonstrating good H1-antagonist activity without undesirable antidopaminergic activity (Abou-Gharbia et al., 1995).
Synthesis of Polysubstituted Isoindole-1,3-Dione Analogues
Research by Tan et al. (2014) involved the synthesis of new polysubstituted isoindole-1,3-diones, a category to which our compound belongs, showcasing innovative methods in organic synthesis (Tan et al., 2014).
Structural Analysis in Arylpiperazine Structures
The compound's structural relatives, particularly in arylpiperazine structures, have been examined for their crystal structures and hydrogen bond patterns, as investigated by Karolak-Wojciechowska et al. (2010). This research contributes to understanding the molecular interactions and conformations in such compounds (Karolak-Wojciechowska et al., 2010).
Potential Serotonin Reuptake Inhibitors
The synthesis and exploration of isoindole derivatives as potential selective serotonin reuptake inhibitors were reported by KapplesKevin and Shutske (1997), indicating a potential role in psychiatric medication (KapplesKevin & Shutske, 1997).
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) synthesized derivatives of the compound and evaluated their antibacterial activity. This research expands the compound's potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Chemotherapeutic Agents
Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds related to isoindole-1,3-dione and screened them for antimicrobial activities, suggesting their use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Palladium-Catalyzed Hydride Reduction
Research on palladium-catalyzed hydride reduction of isoindolines, related to our compound of interest, has been conducted to explore chemical reactivity and potential applications in organic synthesis (Hou et al., 2007).
Enantiospecific Synthesis
Babu et al. (2014) developed a method for enantiospecific synthesis of piperidin-3-ols, which could have implications for the synthesis and application of our compound in stereochemically sensitive contexts (Babu et al., 2014).
Serotonin Receptor Affinity
Czopek et al. (2020) investigated the affinity of isoindole-1,3-dione derivatives for serotonin receptors, providing insights into the potential neuropsychopharmacological applications of these compounds (Czopek et al., 2020).
Propriétés
IUPAC Name |
2-(2-piperidin-4-ylethoxy)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)20-10-7-11-5-8-16-9-6-11;/h1-4,11,16H,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYOJOMHLRJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCON2C(=O)C3=CC=CC=C3C2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

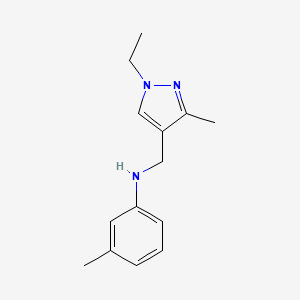
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

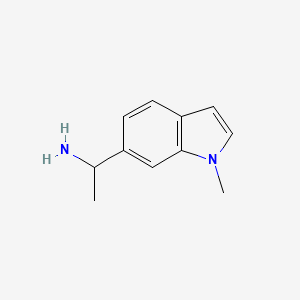
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2364761.png)
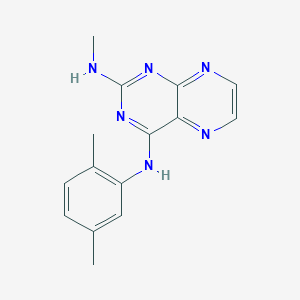

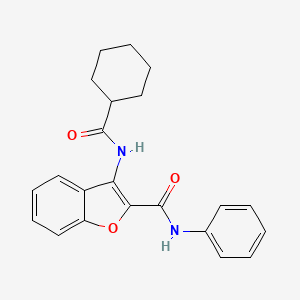
![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
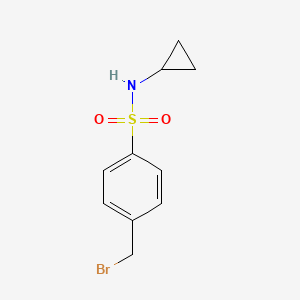
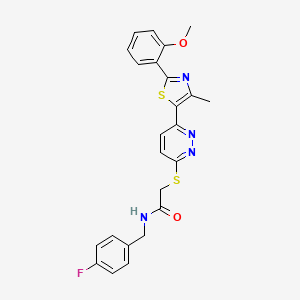

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)